rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis
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Overview
Description
rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis is a chemical compound with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol . This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. The compound is characterized by the presence of a methanol group attached to a 6-methyloxan-2-yl ring in the cis configuration.
Preparation Methods
The synthesis of rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis can be achieved through various synthetic routes. One common method involves the reduction of the corresponding ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Industrial production methods may involve the use of more scalable processes, such as catalytic hydrogenation, where the ketone is reduced in the presence of a suitable catalyst under high pressure and temperature. This method allows for the efficient production of large quantities of the compound.
Chemical Reactions Analysis
rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide, leading to the formation of the corresponding halides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include aldehydes, carboxylic acids, alkanes, and halides .
Scientific Research Applications
rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism by which rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but they often include interactions with hydroxyl groups and the formation of hydrogen bonds, which can influence the compound’s activity and selectivity .
Comparison with Similar Compounds
rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis can be compared with similar compounds such as:
(2R,6R)-6-methyloxan-2-ylmethanol, trans: This compound has a similar structure but differs in the configuration of the methanol group, leading to different physical and chemical properties.
(2S,6S)-6-methyloxan-2-ylmethanol, cis: This enantiomer has the same cis configuration but differs in the stereochemistry, which can affect its biological activity and interactions.
6-methyloxan-2-ylmethanol: This compound lacks the racemic mixture and can exist as a single enantiomer, which may have different applications and properties compared to the racemic mixture.
The uniqueness of this compound lies in its racemic nature and specific stereochemistry, which can influence its reactivity and interactions in various applications.
Properties
CAS No. |
85373-54-2 |
---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
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